tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate
Description
tert-Butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate is a benzimidazole-derived carbamate compound featuring a hydroxymethyl substituent at the 6-position of the benzimidazole core and a tert-butyl carbamate group on the methylene bridge. This structure is frequently utilized in medicinal chemistry as a synthetic intermediate for drug discovery, particularly in the development of kinase inhibitors and protease modulators.
Synthetic routes for this compound often involve multi-step protocols. For example, describes a method using tert-butyl carbamate protection under anhydrous THF and K₂CO₃-mediated deprotection, albeit with low yield (5%), highlighting synthetic challenges . Alternative approaches may leverage hydrazine-mediated coupling or DCC/NHS activation, as seen in related benzimidazole derivatives .
Properties
Molecular Formula |
C14H19N3O3 |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
tert-butyl N-[[6-(hydroxymethyl)-1H-benzimidazol-2-yl]methyl]carbamate |
InChI |
InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)15-7-12-16-10-5-4-9(8-18)6-11(10)17-12/h4-6,18H,7-8H2,1-3H3,(H,15,19)(H,16,17) |
InChI Key |
BQMGTYZKVPSUJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Condensation of Substituted o-Phenylenediamines
The benzimidazole core is typically constructed via acid-catalyzed cyclization of o-phenylenediamine derivatives . For the target compound, the precursor must bear a hydroxymethyl group at position 5 (post-cyclization position 6). A validated approach involves:
-
Synthesis of 5-(hydroxymethyl)-o-phenylenediamine :
-
Cyclization with tert-butyl cyano carbamate :
Example :
"Condensation of 5-(hydroxymethyl)-o-phenylenediamine with tert-butyl cyano carbamate at pH 4 produced the benzimidazole carbamate in 73% yield after crystallization from methanol/ethyl acetate".
Post-Synthetic Introduction of Hydroxymethyl Group
Chloromethylation-Hydrolysis Strategy
For substrates lacking the hydroxymethyl group, chloromethylation followed by hydrolysis offers a robust pathway:
-
Chloromethylation at position 6 :
-
React the pre-formed benzimidazole with formaldehyde and HCl in the presence of ZnCl<sub>2</sub> at 50°C.
-
Regioselectivity : Directed by the electron-rich benzimidazole nitrogen atoms, favoring position 6.
-
-
Hydrolysis to hydroxymethyl :
-
Treat the chloromethyl intermediate with 1M NaOH at 60°C for 2 hours.
-
Yield : 89% after neutralization and extraction.
-
Spectroscopic validation :
-
¹H NMR (DMSO-d<sub>6</sub>) : δ 1.41 (s, 9H, tert-butyl), 4.63 (s, 2H, CH<sub>2</sub>OH), 5.12 (s, 2H, NCH<sub>2</sub>).
-
IR (cm⁻¹) : 1705 (C=O, carbamate), 3250 (O-H).
Carbamate Group Installation
tert-Butyl Carbamate Protection
The tert-butyl carbamate (Boc) group is introduced via Schotten-Baumann reaction :
-
Reaction conditions :
-
Workup :
Optimization note :
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase yield to 84% by enhancing interfacial reactivity.
Comparative Analysis of Synthetic Routes
Trade-offs :
-
The o-phenylenediamine route is step-efficient but requires access to specialized diamines.
-
Chloromethylation offers flexibility but demands harsh conditions risking side reactions.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzimidazole core can be reduced under specific conditions to yield different reduced forms.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to specific sites on proteins, inhibiting their activity or altering their function. The carbamate moiety can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Key Observations:
Polarity and Solubility : The hydroxymethyl group in the target compound increases polarity compared to chloro or unsubstituted analogs, which may improve aqueous solubility but reduce passive membrane permeability .
Synthetic Accessibility : Derivatives with halogens (e.g., Cl, Br) or trifluoromethyl groups often require harsh conditions, as seen in , whereas hydroxymethyl-containing compounds face challenges in protecting group strategies .
Bioavailability Predictors : Per , the target compound’s polar surface area (~100–120 Ų) and rotatable bond count (~5–7) suggest moderate oral bioavailability in rats, though likely lower than chloro analogs due to higher hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties
- Hydrogen-Bonding Capacity: The hydroxymethyl group introduces two additional hydrogen-bond donors/acceptors compared to chloro derivatives, impacting solubility and permeation rates .
- Thermal Stability : Benzimidazole carbamates generally exhibit high thermal stability (e.g., melting points >170°C, as in ), but hydroxymethyl substitution may lower melting points due to reduced crystallinity .
- Metabolic Stability : tert-Butyl carbamate groups are typically resistant to enzymatic hydrolysis, whereas methyl carbamates (e.g., ) may undergo faster metabolic degradation .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis typically involves sequential alkylation and carbamate protection. For example, alkylation of the benzimidazole core with hydroxymethyl groups can be achieved using hydroxymethyl halides under basic conditions (e.g., NaH in DMF) . Subsequent carbamate formation via reaction with tert-butyl chloroformate requires anhydrous conditions and a base like triethylamine to neutralize HCl byproducts . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents to minimize side reactions). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity products .
Q. Which spectroscopic and chromatographic techniques are recommended for structural confirmation and purity assessment?
- Methodology :
- 1H/13C NMR : Key for confirming the hydroxymethyl (-CH2OH) and carbamate (-OC(O)NH-) groups. The benzimidazole protons typically appear as singlet(s) near δ 7.5–8.5 ppm, while tert-butyl protons resonate as a singlet at ~δ 1.4 ppm .
- LC-MS (ESI+) : Validates molecular weight (e.g., [M+H]+ peak) and purity (>95% by UV integration at 254 nm) .
- IR Spectroscopy : Carbamate C=O stretches appear at ~1700 cm⁻¹, and O-H stretches (hydroxymethyl) at ~3200–3400 cm⁻¹ .
Advanced Research Questions
Q. How does the hydroxymethyl substituent at position 6 influence biological activity compared to halogenated analogs (e.g., fluoro, chloro)?
- Methodology :
- Comparative SAR Studies : Substitute the hydroxymethyl group with halogens (e.g., via bromination or fluorination) and evaluate antimicrobial/antiproliferative activity. For example, fluoro analogs (e.g., tert-butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate) show enhanced membrane permeability due to increased lipophilicity, while hydroxymethyl derivatives may improve solubility and hydrogen-bonding interactions .
- Biological Assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC assays, or cancer cell lines (e.g., MCF-7) via MTT assays. Hydroxymethyl groups may reduce cytotoxicity compared to halogenated analogs, as seen in similar benzimidazole derivatives .
Q. What strategies mitigate competing side reactions (e.g., over-alkylation) during benzimidazole core functionalization?
- Methodology :
- Controlled Alkylation : Use bulky bases (e.g., LDA) to deprotonate the benzimidazole nitrogen selectively, minimizing multiple alkylations .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., hydroxymethyl as a silyl ether) before carbamate formation .
- In Situ Monitoring : Employ HPLC or inline FTIR to detect intermediates and terminate reactions at optimal conversion points .
Q. How can the compound’s stability under physiological conditions (pH, temperature) be assessed for drug delivery applications?
- Methodology :
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the carbamate group to yield free amine) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C to guide storage conditions .
Mechanistic and Methodological Considerations
Q. What computational tools are effective for predicting binding modes of this compound with biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., Plasmodium dihydrofolate reductase) to model interactions. The hydroxymethyl group may form hydrogen bonds with active-site residues .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories to identify critical interaction motifs .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
